CYP Isozyme Selectivity Predicted by Low Molecular Weight – Differentiation from High‑MW 1‑Substituted Imidazoles
In a systematic comparative study of 14 1‑substituted imidazoles, CYP2E1 and CYP2A6 were exclusively inhibited (IC50 <5 µM) by compounds with molecular weights below approximately 200 Da, whereas CYP3A4/5 inhibition at IC50 <0.3 µM was restricted to imidazoles exceeding 300 Da [1]. With a molecular weight of 154.21 Da, 3‑imidazol‑1‑yl‑3‑methyl‑butan‑1‑ol falls squarely in the low‑MW CYP2E1/CYP2A6‑selective category, contrasting sharply with larger imidazole derivatives that preferentially target CYP3A4/5 [1]. This class‑level inference provides a rational basis for selecting this compound over higher‑MW 1‑substituted imidazoles when CYP2E1 or CYP2A6 modulation is the experimental objective.
| Evidence Dimension | Predicted CYP isoform selectivity based on molecular weight threshold |
|---|---|
| Target Compound Data | MW = 154.21 Da (within <200 Da CYP2E1/CYP2A6‑selective range) |
| Comparator Or Baseline | 1‑Substituted imidazoles >300 Da (e.g., nafimidone analogs): CYP3A4/5 IC50 <0.3 µM; imidazoles <200 Da: CYP2E1/CYP2A6 selective |
| Quantified Difference | MW category shift (154.21 vs. >300 Da) corresponds to shift from CYP3A4/5 to CYP2E1/CYP2A6 inhibition preference |
| Conditions | Human hepatic microsomal CYP isozyme‑selective activity assays (Franklin & Constance, 2007) |
Why This Matters
Researchers studying CYP2E1‑ or CYP2A6‑mediated metabolism can rationally exclude higher‑MW imidazole derivatives that predominantly inhibit CYP3A4/5, thereby reducing confounding poly‑pharmacology in vitro.
- [1] Franklin MR, Constance JE. Comparative 1-substituted imidazole inhibition of cytochrome P450 isozyme-selective activities in human and mouse hepatic microsomes. Drug Metab Rev. 2007;39(2-3):309-322. doi:10.1080/03602530701498570. View Source
